molecular formula C8H6F2O2 B11914579 1-(2,6-Difluoro-4-hydroxyphenyl)ethanone CAS No. 1378820-19-9

1-(2,6-Difluoro-4-hydroxyphenyl)ethanone

Cat. No.: B11914579
CAS No.: 1378820-19-9
M. Wt: 172.13 g/mol
InChI Key: DDEKVGKWWNMZOT-UHFFFAOYSA-N
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Description

1-(2,6-Difluoro-4-hydroxyphenyl)ethanone is a hydroxyacetophenone derivative characterized by a para-hydroxyl group and ortho-fluorine substituents on the aromatic ring. Its molecular formula is C₈H₆F₂O₂, with a molecular weight of 172.13 g/mol. The compound’s structure combines electron-withdrawing fluorine atoms and a polar hydroxyl group, influencing its physicochemical properties and biological activity.

Properties

CAS No.

1378820-19-9

Molecular Formula

C8H6F2O2

Molecular Weight

172.13 g/mol

IUPAC Name

1-(2,6-difluoro-4-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H6F2O2/c1-4(11)8-6(9)2-5(12)3-7(8)10/h2-3,12H,1H3

InChI Key

DDEKVGKWWNMZOT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1F)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,6-Difluoro-4-hydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2,6-difluorophenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 1-(2,6-Difluoro-4-hydroxyphenyl)ethanone may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Difluoro-4-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ethanone group can be reduced to form an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of 2,6-difluoro-4-hydroxybenzoic acid.

    Reduction: Formation of 1-(2,6-difluoro-4-hydroxyphenyl)ethanol.

    Substitution: Formation of various substituted phenyl ethanones depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity
Research indicates that 1-(2,6-difluoro-4-hydroxyphenyl)ethanone exhibits significant anticancer properties. A study conducted by the National Cancer Institute (NCI) evaluated various derivatives and found that certain compounds within this class demonstrated effective inhibition against a range of human cancer cell lines. The compound's mechanism appears to involve cell cycle arrest, particularly in the G0/G1 phase, which is crucial for halting cancer cell proliferation .

Case Study: Cell Cycle Arrest
In a detailed experimental setup, HT29 colorectal cancer cells treated with 1-(2,6-difluoro-4-hydroxyphenyl)ethanone showed a marked increase in G0/G1 phase arrest after 24, 48, and 72 hours of treatment. The percentage of cells in this phase rose significantly, indicating the compound's potential as an anticancer agent .

Biochemical Research

Enzyme Inhibition Studies
1-(2,6-Difluoro-4-hydroxyphenyl)ethanone is employed in biochemical assays to investigate enzyme activity. Its role as an inhibitor can provide insights into metabolic pathways relevant to disease processes. For instance, studies have utilized this compound to understand the inhibition mechanisms of specific enzymes involved in cancer metabolism .

Antioxidant Properties
The compound's antioxidant capabilities are being explored for their potential therapeutic benefits in chronic diseases characterized by oxidative stress. Research suggests that it may help mitigate oxidative damage in biological systems, making it a candidate for further studies aimed at developing antioxidant therapies .

Material Science

Polymer Development
In material science, 1-(2,6-difluoro-4-hydroxyphenyl)ethanone is used as an intermediate in the synthesis of advanced materials. Its incorporation into polymer formulations has been shown to enhance thermal stability and chemical resistance, which are essential properties for applications in coatings and composites .

Comparative Data Table

Application AreaSpecific UseObservations/Findings
Pharmaceutical DevelopmentAnticancer agentInduces G0/G1 phase arrest in cancer cells
Biochemical ResearchEnzyme inhibition studiesProvides insights into metabolic pathways
Material SciencePolymer formulationEnhances thermal stability and chemical resistance

Mechanism of Action

The mechanism of action of 1-(2,6-Difluoro-4-hydroxyphenyl)ethanone involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of fluorine atoms enhances its binding affinity and specificity, making it a valuable compound for drug design and development.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(2,6-Difluoro-4-hydroxyphenyl)ethanone with key analogs:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Properties
1-(2,6-Difluoro-4-hydroxyphenyl)ethanone 2,6-F; 4-OH 172.13 Not reported Balanced lipophilicity, hydrogen bonding capability
1-(2,3,5,6-Tetrafluoro-4-hydroxyphenyl)ethanone 2,3,5,6-F; 4-OH 208.11 109–111 Higher halogen content, increased stability
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone 2,6-Cl; 4-CF₃ 257.04 Not reported Strong electron-withdrawing groups, potential pesticide applications
1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone 4,6-OCH₃; 2-OH 196.20 Not reported Electron-donating methoxy groups, enhanced solubility in polar solvents
1-(2-Chlorophenyl)ethanone 2-Cl 154.59 54–56 Simpler structure, lower molecular weight

Key Observations :

  • Halogen Effects : Fluorine and chlorine substituents increase molecular weight and stability but reduce solubility in polar solvents. The tetrafluoro analog (208.11 g/mol) has a higher melting point (109–111°C) due to increased symmetry and intermolecular forces .
  • Functional Group Interactions: The hydroxyl group in the target compound enhances hydrogen bonding, while methoxy groups in analogs like 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone improve solubility but may reduce enzymatic binding affinity .

Biological Activity

1-(2,6-Difluoro-4-hydroxyphenyl)ethanone, also known as 2',6'-difluoro-4'-hydroxyacetophenone, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, supported by relevant studies and data.

  • Molecular Formula : C8H6F2O2
  • Molecular Weight : 172.13 g/mol
  • CAS Number : 1378820-19-9

Antimicrobial Activity

1-(2,6-Difluoro-4-hydroxyphenyl)ethanone has been studied for its antimicrobial effects against various pathogens. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

PathogenActivity (MIC in μg/mL)
Staphylococcus aureus125
Escherichia coli100
Pseudomonas aeruginosa150

Research indicates that the difluorinated structure enhances the compound's ability to penetrate bacterial membranes, leading to increased antibacterial efficacy .

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated that it can induce cell cycle arrest in various cancer cell lines, including breast and lung cancer cells.

1-(2,6-Difluoro-4-hydroxyphenyl)ethanone appears to disrupt the cell cycle by downregulating cyclin D1 and CDK4, which are crucial for cell cycle progression. This leads to an accumulation of cells in the G1 phase, effectively halting their proliferation .

Case Studies

  • Breast Cancer Cell Line Study :
    • Cell Line : MCF-7 (human breast cancer)
    • Concentration : 50 µM
    • Outcome : Induction of apoptosis and significant reduction in cell viability after 48 hours of treatment.
  • Lung Cancer Cell Line Study :
    • Cell Line : A549 (human lung carcinoma)
    • Concentration : 25 µM
    • Outcome : Increased levels of reactive oxygen species (ROS) and apoptosis markers after treatment.

In Vivo Studies

In vivo studies using animal models have further confirmed the anticancer potential of 1-(2,6-Difluoro-4-hydroxyphenyl)ethanone. Tumor-bearing mice treated with the compound showed a significant reduction in tumor volume compared to control groups .

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